Cas no 1807132-37-1 (2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile is a synthetic organic compound with a unique structure that confers notable advantages in various chemical applications. Its functional groups, including a difluoromethyl substituent, a hydroxyl group, and an acetonitrile group, offer versatility for synthesis and modification. The compound exhibits high purity and stability, making it ideal for research and development in medicinal chemistry, organic synthesis, and pharmaceutical applications.
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile structure
1807132-37-1 structure
商品名:2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile
CAS番号:1807132-37-1
MF:C9H8F2N2O
メガワット:198.169428825378
CID:4887725

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile
    • インチ: 1S/C9H8F2N2O/c1-5-4-7(14)6(2-3-12)8(13-5)9(10)11/h4,9H,2H2,1H3,(H,13,14)
    • InChIKey: AHBMBQZJTREXQV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(CC#N)C(C=C(C)N1)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 374
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 52.9

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029029375-500mg
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile
1807132-37-1 95%
500mg
$1,617.60 2022-03-31
Alichem
A029029375-250mg
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile
1807132-37-1 95%
250mg
$980.00 2022-03-31
Alichem
A029029375-1g
2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile
1807132-37-1 95%
1g
$3,068.70 2022-03-31

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile 関連文献

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrileに関する追加情報

Introduction to 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile (CAS No. 1807132-37-1)

2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile, identified by its CAS number 1807132-37-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple functional groups, including a difluoromethyl substituent, a hydroxy group, and a methyl group, alongside an acetonitrile moiety at the 3-position, endows this molecule with unique chemical properties and potential biological activities.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This substitution pattern is frequently employed in the design of small-molecule inhibitors and activators, where the electron-withdrawing nature of fluorine atoms can modulate reactivity and interactions with biological targets. In contrast, the hydroxy group introduces polarity and potential hydrogen bonding capabilities, which can be crucial for interactions with protein receptors or enzymes. The methyl group at the 6-position further influences the electronic distribution of the molecule, potentially affecting its solubility and pharmacokinetic behavior.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that derivatives of 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile may exhibit inhibitory activity against various enzymes implicated in inflammatory pathways and cancer metabolism. For instance, preliminary computational studies suggest that modifications to the acetonitrile moiety could enhance interactions with kinases or phosphodiesterases, making this scaffold a promising candidate for further medicinal chemistry exploration.

The synthesis of 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile involves multi-step organic transformations, typically starting from readily available pyridine precursors. Key synthetic strategies include nucleophilic substitution reactions to introduce the difluoromethyl group, followed by functional group interconversions to position the hydroxy and methyl substituents appropriately. The final step often involves cyanation at the 3-position via nucleophilic addition or metal-catalyzed reactions. Optimizing these synthetic routes is essential for achieving high yields and purity, which are critical for subsequent biological evaluation.

In terms of biological activity, early pharmacological screening of analogs has revealed potential therapeutic applications. The combination of electronic and steric effects arising from its structural features may confer selectivity against off-target proteins. For example, derivatives bearing similar substitutions have been investigated for their role in modulating pathways involved in neurodegenerative diseases, where precise control over molecular interactions is paramount. Furthermore, the compound’s solubility profile can be tailored through structural modifications to improve bioavailability in vivo.

Current research trends emphasize the development of green chemistry methodologies for synthesizing complex heterocycles like 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling or copper-assisted cyclizations, offer efficient pathways to construct the pyridine core while minimizing waste generation. Such sustainable approaches align with global efforts to reduce the environmental impact of pharmaceutical manufacturing.

The compound’s potential as a building block for drug discovery is further underscored by its versatility in derivative synthesis. By systematically varying substituents while retaining the core scaffold, chemists can generate libraries of compounds for high-throughput screening (HTS). This strategy has been successfully applied in identifying novel scaffolds with improved pharmacological profiles. Moreover, advances in automated synthesis platforms have accelerated the process of generating diverse analogs, enabling rapid optimization cycles.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling intermediates like 2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile during preclinical development. Documentation of synthetic procedures, quality control metrics, and stability data are critical for submitting Investigational New Drug (IND) applications to regulatory agencies such as the U.S. Food and Drug Administration (FDA) or European Medicines Agency (EMA). These agencies require rigorous evidence of safety and efficacy before approving new therapeutics.

The future direction of research on this compound may involve exploring its role in modulating epigenetic mechanisms or targeting post-translational modifications relevant to disease progression. Given its structural similarity to known bioactive molecules, it serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at elucidating key determinants of biological potency. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.

In conclusion,2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile (CAS No. 1807132-37-1) represents a structurally intriguing compound with broad applicability in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for developing novel therapeutics targeting diverse diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, opportunities for optimizing this compound’s properties will expand significantly.

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